molecular formula C21H27ClO4 B5147867 4-Tert-butyl-2-chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene

4-Tert-butyl-2-chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5147867
M. Wt: 378.9 g/mol
InChI Key: FUWVNQAEVWIMBE-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound characterized by its complex structure, which includes a tert-butyl group, a chlorine atom, and multiple ethoxy and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzene, 2-chlorobenzene, and 4-methoxyphenol.

    Etherification: The first step involves the etherification of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol.

    Further Etherification: The resulting product undergoes further etherification with ethylene oxide to yield 2-[2-(4-methoxyphenoxy)ethoxy]ethanol.

    Coupling Reaction: The final step involves a coupling reaction between 2-[2-(4-methoxyphenoxy)ethoxy]ethanol and 4-tert-butyl-2-chlorobenzene under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atom or reduce the benzene ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products include amine or thiol derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include dechlorinated compounds or cyclohexane derivatives.

Scientific Research Applications

4-Tert-butyl-2-chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of new polymers and materials with unique properties.

    Pharmaceutical Research: Investigated for its potential biological activity and as a building block for drug development.

    Chemical Biology: Used in studies to understand the interaction of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene depends on its specific application:

    In Organic Synthesis: Acts as a nucleophile or electrophile in various reactions.

    In Biological Systems: May interact with cellular proteins or enzymes, affecting their function and activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-2-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene: Lacks one ethoxy group compared to the target compound.

    4-Tert-butyl-2-chloro-1-[2-[2-(4-hydroxyphenoxy)ethoxy]ethoxy]benzene: Contains a hydroxy group instead of a methoxy group.

    4-Tert-butyl-2-chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]toluene: Contains a toluene group instead of a benzene ring.

Uniqueness

4-Tert-butyl-2-chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, including as an intermediate in organic synthesis and as a potential material for advanced applications in material science and pharmaceuticals.

Properties

IUPAC Name

4-tert-butyl-2-chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClO4/c1-21(2,3)16-5-10-20(19(22)15-16)26-14-12-24-11-13-25-18-8-6-17(23-4)7-9-18/h5-10,15H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWVNQAEVWIMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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